N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide
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Description
N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide is a compound that has been studied for its anti-proliferative activities . It belongs to a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, the compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide has a molecular weight of 169.608 .Mechanism of Action
Target of action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical pathways
Without specific information on the compound, it’s difficult to summarize the affected pathways and their downstream effects. Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Thiazole derivatives have been found to have a variety of effects due to their diverse biological activities .
Action environment
The solubility of thiazole derivatives in various solvents may influence their action .
Properties
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-15-9-7-14(8-10-15)16-12-23-18(20-16)21-17(22)11-6-13-4-2-1-3-5-13/h1-12H,(H,20,21,22)/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXNIUIBVUVOJT-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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